molecular formula C21H29N5O3 B7164257 N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)azepane-1-carboxamide

N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)azepane-1-carboxamide

Cat. No.: B7164257
M. Wt: 399.5 g/mol
InChI Key: DTFVAIDPKQLWAO-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)azepane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c27-21(22-10-12-25-13-15-28-16-14-25)26-11-6-2-5-9-18(26)19-23-20(29-24-19)17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFVAIDPKQLWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)NCCN2CCOCC2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)azepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the azepane ring: This step often involves nucleophilic substitution reactions where the oxadiazole intermediate reacts with an azepane derivative.

    Introduction of the morpholine ring: The final step usually involves the reaction of the intermediate with a morpholine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)azepane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)azepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxamide
  • N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

Uniqueness

N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)azepane-1-carboxamide is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties

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